H-Gln-amc HBr

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

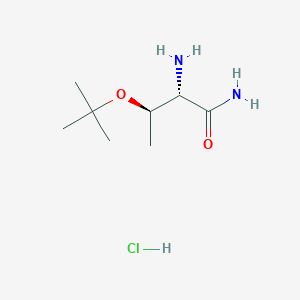

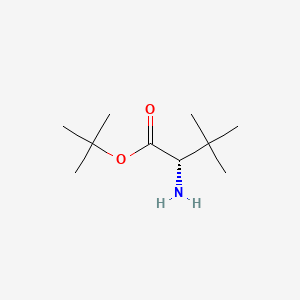

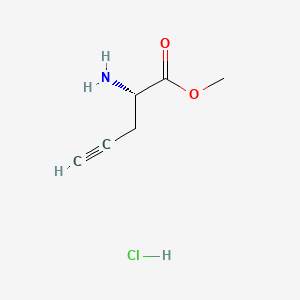

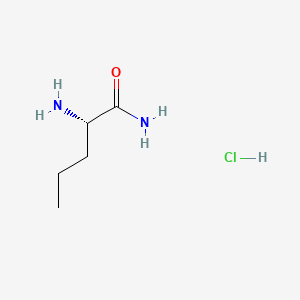

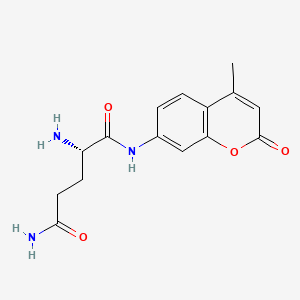

H-Gln-amc HBr is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of glutamine, an amino acid that plays a crucial role in protein synthesis, energy production, and immune system function. H-Gln-amc HBr is a fluorescent substrate that is used to measure the activity of enzymes that hydrolyze peptide bonds.

Aplicaciones Científicas De Investigación

Enzymology and Biochemistry

Summary:

H-Gln-amc HBr is commonly used as a fluorogenic substrate for glutaminyl cyclase (QC) , an enzyme involved in post-translational modification. QC catalyzes the conversion of N-terminal glutamine residues to pyroglutamate (pGlu) in peptides and proteins. The enzymatic activity of QC can be quantified by monitoring the fluorescence generated upon cleavage of H-Gln-amc HBr.

Experimental Procedure:

Results:

The fluorescence intensity correlates with QC activity, allowing researchers to assess enzyme kinetics, screen for inhibitors, and study QC variants .

Drug Discovery

Summary:

H-Gln-amc HBr is a valuable tool in fragment-based drug discovery (FBDD). FBDD focuses on small, low-molecular-weight fragments as starting points for drug development. These fragments explore a vast chemical space and provide high-quality interactions with target proteins.

Application:

Outcome:

H-Gln-amc HBr aids in identifying novel QC inhibitors, potentially leading to therapeutic agents .

Continuous Assays

Summary:

H-Gln-amc HBr enables continuous assays for QC activity. Compared to other substrates, its shorter lag times enhance assay flexibility.

Application:

Benefit:

Continuous assays using H-Gln-amc HBr improve assay sensitivity and allow dynamic monitoring of QC activity .

Propiedades

IUPAC Name |

(2S)-2-amino-N-(4-methyl-2-oxochromen-7-yl)pentanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O4/c1-8-6-14(20)22-12-7-9(2-3-10(8)12)18-15(21)11(16)4-5-13(17)19/h2-3,6-7,11H,4-5,16H2,1H3,(H2,17,19)(H,18,21)/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEPDWBJBPXVCEN-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCC(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCC(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Gln-amc HBr | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

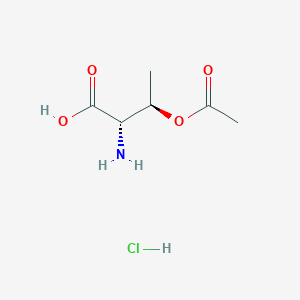

![(2S,3R)-2-amino-3-[(2-methylpropan-2-yl)oxy]-N-(4-nitrophenyl)butanamide](/img/structure/B612994.png)